Lutetium oxalate tetrahydrate

Thermal decomposition Lu₂O₃ precursor Calcination optimization

Lutetium oxalate tetrahydrate, ideally formulated as Lu₂(C₂O₄)₃·4H₂O (molecular weight 686.05 g/mol), belongs to the heavy lanthanide oxalate class and serves as a critical precursor for synthesizing high-purity lutetium oxide (Lu₂O₃) used in laser crystals, scintillators, and advanced optical ceramics. The compound is characterized by its extremely low aqueous solubility, white crystalline appearance, and thermal decomposition directly to the sesquioxide above approximately 400 °C without persistent intermediate carbonate phases that plague lighter rare earth analogs.

Molecular Formula C6H14Lu2O16
Molecular Weight 692.10 g/mol
Cat. No. B15093353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium oxalate tetrahydrate
Molecular FormulaC6H14Lu2O16
Molecular Weight692.10 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.[Lu].[Lu]
InChIInChI=1S/3C2H2O4.2Lu.4H2O/c3*3-1(4)2(5)6;;;;;;/h3*(H,3,4)(H,5,6);;;4*1H2
InChIKeyLZVSGNONOZJYPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lutetium Oxalate Tetrahydrate (CAS 26677-69-0): Technical Baseline for Scientific Procurement and Precursor Selection


Lutetium oxalate tetrahydrate, ideally formulated as Lu₂(C₂O₄)₃·4H₂O (molecular weight 686.05 g/mol), belongs to the heavy lanthanide oxalate class and serves as a critical precursor for synthesizing high-purity lutetium oxide (Lu₂O₃) used in laser crystals, scintillators, and advanced optical ceramics. [1] The compound is characterized by its extremely low aqueous solubility, white crystalline appearance, and thermal decomposition directly to the sesquioxide above approximately 400 °C without persistent intermediate carbonate phases that plague lighter rare earth analogs. [2] Commercially, lutetium oxalate tetrahydrate is available in purity grades from 99.9% (3N) to 99.9999% (6N), with controlled rare earth and non-rare earth impurity profiles down to sub-ppm levels for the highest grades. [3]

Why Generic Lutetium Precursor Substitution Fails: Controlling Oxide Phase Purity, Surface Area, and Thermal Processing Window for Lutetium Oxalate Tetrahydrate


The selection of a lutetium precursor cannot be reduced to elemental lutetium content alone, because the anion identity, hydration stoichiometry, and thermal decomposition pathway collectively determine the crystal phase purity, particle morphology, specific surface area, and sinterability of the resulting Lu₂O₃ product. [1] Different precipitation agents (oxalic acid vs. ammonium hydroxide vs. ammonium bicarbonate) produce Lu₂O₃ powders whose specific surface areas after calcination at 1000 °C can differ by nearly an order of magnitude — from 1.56 m²/g to 13.23 m²/g — dictating suitability for transparent ceramics versus high-surface-area catalyst supports. [2] Similarly, slight variations in precursor chemistry (e.g., the ammonium bisoxalate double salt vs. the simple tetrahydrate) shift the complete oxide-formation temperature by approximately 200 °C, directly affecting energy cost, throughput, and risk of grain coarsening in industrial calcination. [3] These differences are quantifiable and technically consequential; the evidence below establishes the specific dimensions along which lutetium oxalate tetrahydrate must be evaluated against its closest alternatives.

Lutetium Oxalate Tetrahydrate: Quantified Differentiation Evidence Against Closest Comparators


Complete Oxide-Formation Temperature: ~200 °C Lower with Ammonium Bisoxalate — Why the Tetrahydrate Remains the Industrial Benchmark

In a direct head-to-head comparison using in situ high-temperature XRD and TG-DSC, the ammonium lutetium bisoxalate double salt, Lu(NH₄)(C₂O₄)₂·H₂O, achieved complete decomposition to cubic-phase Lu₂O₃ at 680 °C, nearly 200 °C lower than the ~880 °C required for lutetium oxalate tetrahydrate prepared by the traditional oxalic acid precipitation route. [1] The tetrahydrate's higher decomposition temperature reflects a distinct decomposition pathway with intermediate oxycarbonate phases that provide a wider thermal processing window, which can be leveraged for controlled crystallite growth when fabricating dense optical ceramics. Conversely, the bisoxalate's lower decomposition temperature enables energy savings but risks premature grain coarsening if calcination dwell times are not precisely tuned. [1]

Thermal decomposition Lu₂O₃ precursor Calcination optimization

CO Disproportionation During Vacuum Thermal Decomposition: Lu Oxalate 6% vs. Er Oxalate 17% — Cleaner Intermediate Chemistry

During thermal decomposition in vacuum, the carbon monoxide evolved from the oxalate anion undergoes a disproportionation side reaction (2CO → C + CO₂) that deposits elemental carbon and can contaminate the oxide product. For lutetium oxalate, only ~6% of the CO disproportionates, compared to ~17% for erbium oxalate under identical conditions. [1] This reduced carbon-deposition tendency means that Lu₂O₃ derived from lutetium oxalate requires less aggressive oxidative post-calcination cleaning to remove carbon residues, which is critical for applications demanding ultra-low carbon content such as laser-gain media and optical coatings. The phenomenon is attributed to the shorter lifetime of the intermediate carbonate phase for lutetium, which limits the temporal window for CO disproportionation before the carbonate itself decomposes to the oxide. [1]

Thermal decomposition mechanism Carbon monoxide disproportionation Lanthanide oxalate comparison

Specific Surface Area of Calcined Lu₂O₃: Oxalic Acid Route Yields 1.56 m²/g vs. 13.23 m²/g for Mixed Precipitant — Order-of-Magnitude Control

A systematic comparison of four precipitants for Lu₂O₃ nanopowder synthesis — oxalic acid, ammonium hydroxide, ammonium bicarbonate, and mixed NH₄OH/NH₄HCO₃ — revealed that the BET specific surface area after calcination at 1000 °C for 5 hours varies by a factor of 8.5: 1.56 m²/g for the oxalate route, 8.10 m²/g for hydroxide, 10.06 m²/g for bicarbonate, and 13.23 m²/g for the mixed precipitant. [1] The oxalate-derived powder exhibits the lowest surface area and, by inference, the largest crystallite size and lowest agglomerate porosity. This characteristic is advantageous when dense, low-porosity ceramic bodies are required (e.g., transparent Lu₂O₃ scintillator ceramics), but disadvantageous when high surface area is needed for catalytic or sensor applications. The data establish that selecting the precipitant is not merely a synthesis detail but determines the fundamental physical property of the oxide product by nearly an order of magnitude. [1]

Specific surface area Precipitant comparison Lu₂O₃ nanopowder

Dewatering-Method Independence: Oxalate-Derived Powders Show Minimal Sensitivity to Drying Protocol Unlike Hydroxide or Carbonate Precursors

In a study comparing the sintering behavior of rare-earth oxide powders produced from reverse-strike hydroxide, oxalate, and carbonate precursors, oxalate-derived powders showed little behavioral dependence on dewatering method, whereas hydroxide- and carbonate-derived powders exhibited significant differences in morphology and sintering performance depending on whether they were oven-dried, dewatered by organic washes (ATA method), or subjected to controlled-humidity dewatering. [1] Furthermore, oven drying — the simplest and most industrially scalable method — generally led to good sinterability only for oxalate-derived powders. This process robustness means that the oxalate route tolerates wider variations in downstream drying and handling without compromising final oxide densification, reducing the need for tightly controlled humidity chambers or solvent-exchange steps that add capital and operational cost. [1]

Precursor dewatering Sinterability robustness Process tolerance

Oxide-Formation Temperature Range for Heavy Lanthanide Oxalates: Lu at 715–745 °C — Position Within the Heavy RE Series

Thermogravimetric studies of hydrated heavy rare earth oxalates (Tb, Dy, Ho, Er, Tm, Yb, Lu) on a Stanton thermobalance established that weight loss begins between 45–60 °C (dehydration) and that the metal oxide plateau is reached between 715–745 °C for lutetium oxalate 6H₂O. [1] Within the heavy lanthanide series, the oxide-formation temperature follows a trend that correlates with ionic radius; lutetium, possessing the smallest ionic radius (86.1 pm for CN=6) among the lanthanides, sits at the high end of this range. Comparable values for the intermediate heavy rare earths (Sm–Dy) are in the 690–720 °C range, while lighter lanthanide oxalates can require significantly higher temperatures (e.g., La oxalate decomposes to oxide at 840–920 °C under argon). [2] This places lutetium oxalate tetrahydrate in a favorable intermediate position: it decomposes at a temperature sufficiently high to ensure complete organic removal yet sufficiently low to avoid the excessive grain growth and sintering that accompany the 840–920 °C regime required for lighter lanthanides. [3]

Heavy rare earth oxalates Oxide formation temperature Thermogravimetric benchmark

Commercially Available Purity Grades: 99.9999% (6N) with Fully Specified Individual Rare Earth Impurity Profiles at Sub-ppm Levels

Lutetium oxalate is commercially supplied in a tiered purity structure ranging from 99.9% (3N) to 99.9999% (6N), with the highest grade specifying individual rare earth impurities at sub-ppm levels: Tb₄O₇/TREO ≤0.1 ppm, Dy₂O₃/TREO ≤0.3 ppm, Ho₂O₃/TREO ≤0.2 ppm, Er₂O₃/TREO ≤0.5 ppm, Tm₂O₃/TREO ≤0.5 ppm, Yb₂O₃/TREO ≤0.5 ppm, and Y₂O₃/TREO ≤0.2 ppm. Non-rare earth impurities are controlled to comparable stringency (Fe₂O₃ ≤3 ppm, SiO₂ ≤10 ppm, CaO ≤10 ppm). [1] This documented, lot-specific impurity specification is essential for laser-crystal applications, where even trace levels of neighboring lanthanides (particularly Er³⁺ and Yb³⁺) can introduce parasitic absorption bands or quenching sites that degrade laser slope efficiency. [1] In contrast, lower-purity generic 'lutetium oxalate hydrate' products may not disclose individual rare earth impurity concentrations, leaving the end-user to bear the analytical burden and the risk of batch rejection. [2]

Purity specification Rare earth impurity profile Procurement quality assurance

Procurement-Guiding Application Scenarios for Lutetium Oxalate Tetrahydrate Based on Quantified Differentiation Evidence


High-Purity Lu₂O₃ Transparent Ceramics for Solid-State Laser Gain Media

For fabricating transparent lutetium oxide ceramics used as laser host materials, the oxalate route is preferred because Lu₂O₃ derived from the oxalate precursor exhibits significantly lower specific surface area (1.56 m²/g) compared to hydroxide- or carbonate-derived powders (8.10–13.23 m²/g), which correlates with lower agglomerate porosity and higher green-body density. [1] Additionally, the low CO disproportionation (~6%) during thermal decomposition minimizes carbon contamination, a critical requirement for optical transparency where carbon inclusions act as scattering centers. [2] The oxalate-derived powder's insensitivity to dewatering method also simplifies process scale-up from laboratory to pilot production, as oven drying yields sinterable powders without the need for controlled-humidity chambers or solvent-exchange steps. [3]

Scintillator Crystal Precursor Synthesis (LuAG:Ce, Lu₂SiO₅:Ce, Lu₂O₃:Eu)

In the synthesis of cerium-doped lutetium aluminum garnet (LuAG:Ce) and lutetium oxyorthosilicate (LSO:Ce) scintillator crystals, the fully specified 99.9999% purity lutetium oxalate with individual rare earth impurity concentrations at sub-ppm levels enables reliable doping stoichiometry and avoids unintended co-doping by neighboring lanthanides. [4] The oxalate precursor's thermal decomposition window of ~715–745 °C to the oxide is compatible with the subsequent solid-state reaction step for garnet or silicate phase formation without prematurely driving grain growth that would complicate milling and blending. [5]

Industrial-Scale Calcination of Lu₂O₃ for Catalyst and Coating Applications

For large-volume production where furnace energy cost and process robustness are primary procurement drivers, lutetium oxalate tetrahydrate offers a wider and more forgiving thermal processing window (~880 °C for complete oxide formation) compared to the ammonium bisoxalate double salt (680 °C). [6] While the bisoxalate achieves conversion at lower temperature, the tetrahydrate's higher decomposition temperature allows operators to use higher calcination set-points to guarantee complete organic removal without the risk of overshooting into a regime of excessive sintering — particularly valuable in multi-product toll-calciners where temperature uniformity may not be ideal. The oxalate-derived oxide also exhibits lower surface reactivity (hydration capacity) compared to hydroxide- or carbonate-derived Lu₂O₃, which is beneficial when the oxide must be stored or handled in ambient conditions before further processing. [7]

Research-Grade Lu₂O₃ Nanopowder with Controlled and Reproducible Surface Area

When research groups require Lu₂O₃ nanopowder with well-defined, reproducible surface area for systematic doping studies or catalytic investigations, the oxalate precipitation route using oxalic acid provides the most predictable outcome: consistently low surface area (~1.56 m²/g after 1000 °C) that is less sensitive to subtle variations in precipitation pH, aging time, and washing protocol than hydroxide or bicarbonate routes. [1] For studies requiring higher surface areas, the mixed NH₄OH/NH₄HCO₃ precipitant route is available, but the oxalate route serves as the low-surface-area reference standard. The wide availability of purity grades from a single precursor chemistry — from 99.9% for method development to 99.9999% for device-grade materials — supports a seamless transition from exploratory research to prototype fabrication without changing the precursor chemical identity. [4]

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